molecular formula C14H10BrN3O2S2 B2401190 5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 898449-43-9

5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2401190
CAS No.: 898449-43-9
M. Wt: 396.28
InChI Key: KNFDACJKNPTUQT-UHFFFAOYSA-N
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Description

5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves several steps. One common method includes the condensation of 5-bromothiophene-2-carboxylic acid with 5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole-2-amine under specific reaction conditions . The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S2/c1-21-9-5-3-2-4-8(9)13-17-18-14(20-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFDACJKNPTUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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